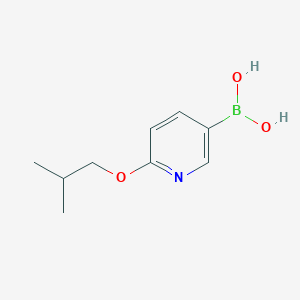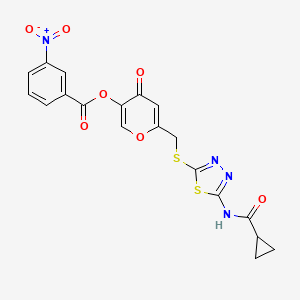
(6-Isobutoxypyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Isobutoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are a class of compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthesis process for “(6-Isobutoxypyridin-3-yl)boronic acid” is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “(6-Isobutoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group and an isobutoxy group attached to it . The exact structure can be found in chemical databases .Chemical Reactions Analysis
Boronic acids, including “(6-Isobutoxypyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions . They can also react with dibromo pyridinium aminides via Suzuki coupling reaction .Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
Boronic acids, including pyridyl-boronic acid derivatives, are pivotal in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions are a cornerstone in constructing complex molecules, allowing for the synthesis of diverse pyridine libraries crucial for pharmaceuticals and materials science. For instance, novel halopyridinylboronic acids have been synthesized and utilized in Pd-catalyzed coupling with aryl halides, enabling the production of new pyridine libraries (Bouillon et al., 2003).
Catalysis and Organic Transformations
Boronic acids, including derivatives similar to "(6-Isobutoxypyridin-3-yl)boronic acid," have been used as catalysts in various organic transformations. For example, they catalyze highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, showcasing their versatility and utility in producing densely functionalized cyclohexanes (Hashimoto et al., 2015).
Sensing Applications
Boronic acids are prominent in sensor design due to their ability to form reversible covalent bonds with diols and amines, making them excellent candidates for detecting various biological and chemical species. Studies have developed boronic acid-based electrochemical sensors for biological analytes detection, demonstrating their significant potential in health diagnostics and environmental monitoring (Li et al., 2015).
Fluorescence Quenching and Molecular Recognition
The fluorescence properties of boronic acid derivatives make them useful in studying molecular interactions, such as quenching effects, which are essential for designing fluorescent sensors. For example, the quenching of biologically active boronic acid derivatives by aniline in different solvents has been explored, providing insights into designing effective fluorescent sensors (Melavanki et al., 2018).
Material Science and Engineering
Boronic acids contribute to materials science, particularly in developing new materials with specific functionalities. Their unique properties allow for the creation of complex structures, such as boron-based dendrimers and macrocycles, offering new possibilities in drug delivery, imaging, and as building blocks for nanotechnology (Christinat et al., 2007).
Direcciones Futuras
Boronic acids, including “(6-Isobutoxypyridin-3-yl)boronic acid”, have a wide range of applications in medicinal chemistry, chemical biology, and materials science . They can be used to synthesize new drugs, sensors, and delivery systems . Therefore, the study of boronic acids is expected to continue to grow in the future .
Propiedades
IUPAC Name |
[6-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOSQKSDIVWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Isobutoxypyridin-3-yl)boronic acid | |
CAS RN |
2406206-23-1 |
Source


|
| Record name | [6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2631045.png)
![4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine](/img/structure/B2631048.png)


![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)
![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)



![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631064.png)

